N-Benzyl-9-propyl-9H-purin-6-amine
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Overview
Description
N-Benzyl-9-propyl-9H-purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a benzyl group attached to the nitrogen at position 9 of the purine ring and a propyl group at the same position, making it a unique derivative of purine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-9-propyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 9H-purin-6-amine with benzyl chloride and propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-9-propyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or propyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Benzyl-9-propyl-9H-purin-6-one, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-Benzyl-9-propyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or activate these enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-9H-purin-6-amine: Lacks the propyl group, making it less hydrophobic.
N-Benzyl-9-isopropyl-9H-purin-6-amine: Features an isopropyl group instead of a propyl group, affecting its steric and electronic properties.
N-Benzyl-2-chloro-9H-purin-6-amine:
Uniqueness
N-Benzyl-9-propyl-9H-purin-6-amine is unique due to the presence of both benzyl and propyl groups at position 9 of the purine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Biological Activity
N-Benzyl-9-propyl-9H-purin-6-amine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including comparative studies with similar compounds.
The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly enzymes involved in purine metabolism. The compound can modulate the activity of these enzymes, leading to significant changes in cellular processes. Notably, it may inhibit or activate specific enzymes, impacting DNA and RNA synthesis and function.
Key Targets
- Enzymes : The compound interacts with enzymes that regulate metabolic pathways, influencing cellular signaling and gene expression.
- Nucleic Acids : It affects nucleic acid synthesis, which is critical for cellular proliferation and function.
Comparative Analysis
The structural similarities between this compound and other purine derivatives highlight its unique properties. Below is a comparison table illustrating the differences among several related compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
This compound | Benzyl group at position 9 | Potential for different biological activity due to substitution |
N-Methyl-9H-purin-6-amine | Methyl group at position 9 | Smaller alkyl chain may affect reactivity |
N-Ethyl-9H-purin-6-amino | Ethyl group at position 9 | Intermediate alkyl chain length |
N-Cyclopentyl-9H-purin-6-amino | Cyclopentyl group at position 9 | Unique cyclic structure influencing biological interactions |
The specific propyl substitution in this compound is believed to influence its reactivity and interactions with biological targets, making it a valuable compound for studying the effects of alkyl chain length on purine derivatives.
Research Findings
Recent studies have explored the potential anticancer properties of this compound. Research indicates that this compound may exhibit significant effects on cellular signaling pathways associated with cancer progression. For instance, it has been shown to inhibit certain pathways that are crucial for tumor growth and metastasis .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Enzyme Inhibition : The compound was found to inhibit specific enzymes involved in nucleotide metabolism, leading to altered cellular energy dynamics and signaling .
Properties
CAS No. |
42240-62-0 |
---|---|
Molecular Formula |
C15H17N5 |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-benzyl-9-propylpurin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,17,18) |
InChI Key |
QCPQGILJZBEKPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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